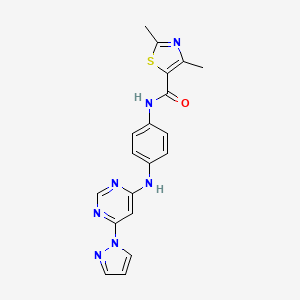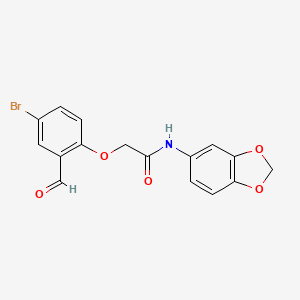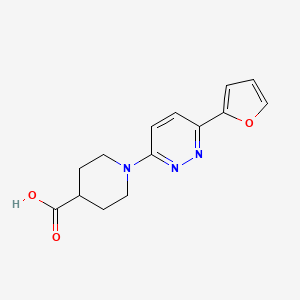
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Pyrazolines, including our compound of interest, have demonstrated antitumor properties. Researchers have observed their ability to inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are needed to understand the specific mechanisms involved and to explore their potential as targeted therapies for various cancers .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some pyrazole derivatives exhibit potent antileishmanial activity. Our compound could be explored as a potential drug candidate against this parasitic infection .
Antimalarial Activity
Malaria remains a global health challenge. Pyrazole-bearing compounds have shown promise as antimalarial agents. Our compound’s structure warrants investigation for its potential efficacy against Plasmodium species .
CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle regulation. The compound’s scaffold suggests it could be developed into a selective CDK2 inhibitor. Such inhibitors are valuable in cancer treatment, as they target aberrant cell division .
Antioxidant Properties
Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have demonstrated antioxidant activity. Investigating its ability to scavenge free radicals and protect cellular components could provide valuable insights .
Neurotoxicity Assessment
Our compound’s effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish) are worth exploring. AchE inhibition can impact nerve transmission, behavior, and survival. Assessing neurotoxic potential is crucial for safety evaluation .
Wirkmechanismus
Target of Action
The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process by which blood cells are formed . CDKs, on the other hand, are a group of protein kinases that regulate the cell cycle .
Mode of Action
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide interacts with its targets by inhibiting their activity . It binds to FLT3 and CDKs, preventing them from performing their normal functions . This inhibition disrupts the cell cycle and hampers the proliferation of cells .
Biochemical Pathways
The inhibition of FLT3 and CDKs by N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in various cellular processes, including cell cycle progression, survival, and apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against acute myeloid leukemia (aml) has been demonstrated in vivo, suggesting that it possesses favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide’s action include the suppression of key proteins involved in cell cycle progression and survival, leading to the onset of apoptosis . In preclinical studies, the compound has shown potent antiproliferative activities against MV4-11 cells, a human myeloid leukemia cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide. It’s important to note that the compound has demonstrated effectiveness in vivo, suggesting that it can function effectively within the complex environment of a living organism .
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-6-4-14(5-7-15)24-16-10-17(21-11-20-16)26-9-3-8-22-26/h3-11H,1-2H3,(H,25,27)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOCEKBCCQGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)
![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)




